molecular formula C10H8O B13575967 2-(3-Ethynylphenyl)oxirane

2-(3-Ethynylphenyl)oxirane

Cat. No.: B13575967
M. Wt: 144.17 g/mol
InChI Key: XNGRWHFKQUOIKT-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)oxirane is an organic compound characterized by an oxirane ring attached to a phenyl group with an ethynyl substituent at the meta position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Ethynylphenyl)oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)oxirane involves its ability to undergo ring-opening reactions, which are often catalyzed by acids, bases, or enzymes. The oxirane ring is highly strained, making it reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2-(3-ethynylphenyl)oxirane

InChI

InChI=1S/C10H8O/c1-2-8-4-3-5-9(6-8)10-7-11-10/h1,3-6,10H,7H2

InChI Key

XNGRWHFKQUOIKT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2CO2

Origin of Product

United States

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